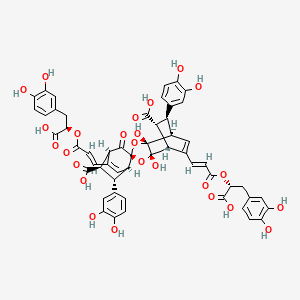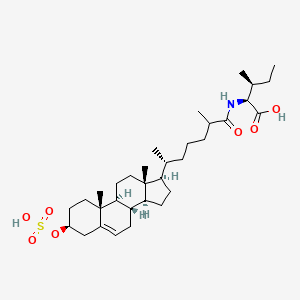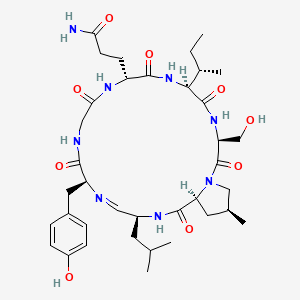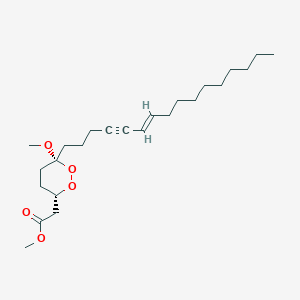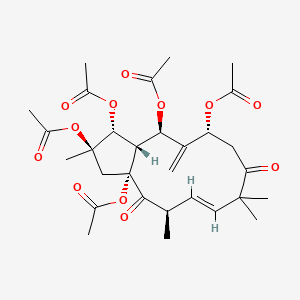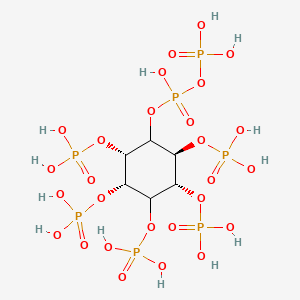
Fosbretabulin tromethamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis . This compound is a derivative of combretastatin, which is derived from the African bush willow (Combretum caffrum) . Fosbretabulin tromethamine is formulated as a water-soluble phosphate derivative and is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4 .
Preparation Methods
Fosbretabulin tromethamine is synthesized through a series of chemical reactions starting from combretastatin A-4. The synthetic route involves the phosphorylation of combretastatin A-4 to produce fosbretabulin . The reaction conditions typically involve the use of phosphoric acid and appropriate solvents under controlled temperatures. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Fosbretabulin tromethamine undergoes several types of chemical reactions, including:
Dephosphorylation: In vivo, this compound is dephosphorylated to its active metabolite, combretastatin A-4.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Substitution: Various substitution reactions can be used to modify the aromatic rings of the compound, leading to derivatives with different properties.
Common reagents and conditions used in these reactions include phosphoric acid for phosphorylation, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions are typically derivatives of combretastatin A-4 with modified functional groups.
Scientific Research Applications
Fosbretabulin tromethamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying microtubule destabilizing agents and their chemical properties.
Biology: The compound is used to study the effects of vascular-targeting agents on cellular structures and functions.
Medicine: This compound is being investigated for its potential use in treating various types of cancer, including anaplastic thyroid cancer and non-small cell lung cancer It has shown promise in clinical trials as a vascular disrupting agent that targets tumor vasculature.
Industry: The compound is used in the development of new cancer therapies and as a reference standard in pharmaceutical research.
Mechanism of Action
The mechanism of action of fosbretabulin tromethamine involves its dephosphorylation to combretastatin A-4, which then targets and binds to tubulin dimers. This binding prevents microtubule polymerization, resulting in mitotic arrest and apoptosis in endothelial cells . The disruption of microtubules leads to the collapse of the tumor vasculature, causing central necrosis and inhibiting tumor growth .
Comparison with Similar Compounds
Fosbretabulin tromethamine is unique among vascular-targeting agents due to its specific mechanism of action and its derivation from combretastatin. Similar compounds include:
Combretastatin A-4: The active metabolite of this compound, which also targets tubulin and disrupts microtubules.
Other Combretastatins: Various derivatives of combretastatin that have similar vascular-targeting properties.
Tubulin-Binding Agents: Other compounds that bind to tubulin and disrupt microtubule function, such as vincristine and paclitaxel.
This compound stands out due to its water-soluble phosphate formulation, which enhances its bioavailability and allows for easier administration .
Properties
CAS No. |
404886-32-4 |
|---|---|
Molecular Formula |
C22H32NO11P |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H21O8P.C4H11NO3/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;5-4(1-6,2-7)3-8/h5-11H,1-4H3,(H2,19,20,21);6-8H,1-3,5H2/b6-5-; |
InChI Key |
FIDMEHCRMLKKPZ-YSMBQZINSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


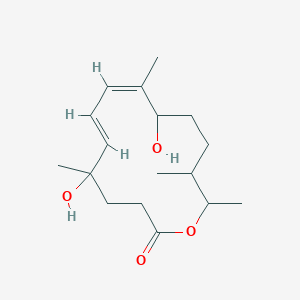

![Methyl 1-[3-[[2,6-dimethyl-5-(methylcarbamoyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]amino]propyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B1247268.png)



